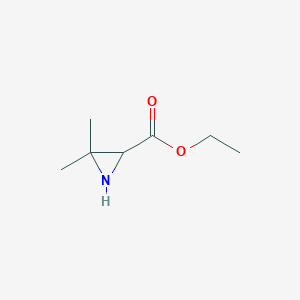

Ethyl 3,3-dimethylaziridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3,3-dimethylaziridine-2-carboxylate (EDAC) is a chemical compound with the molecular formula C7H13NO2 . It has been extensively studied due to its unique properties and potential.

Synthesis Analysis

Acyl derivatives of aziridine-2-carboxylic acid have been synthesized and tested as PDIA1 inhibitors . The high strain energy of the aziridine ring promotes its high reactivity towards nucleophiles . This reaction mainly proceeds with ring opening and generation of alkylated products .Chemical Reactions Analysis

Aziridine-2-carboxylic acid derivatives, including EDAC, have been found to be weak to moderately active PDIA1 inhibitors . These compounds undergo nucleophilic ring-opening reactions, which occur irrespective of the pH and at a significantly higher reaction rate .Physical And Chemical Properties Analysis

The molecular weight of EDAC is 143.18 g/mol. Detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data would require specific experimental measurements or database references.Wissenschaftliche Forschungsanwendungen

PDIA1 Inhibitors

Aziridine-2-carboxylic acid derivatives, which are related to Ethyl 3,3-dimethylaziridine-2-carboxylate, have been synthesized and tested as PDIA1 inhibitors . PDIA1 is a protein disulfide isomerase, an enzyme containing catalytically active thiol groups, which usually are located in the endoplasmic reticulum . These enzymes play a crucial role in correcting the 3D structure of native proteins synthesized in the endoplasmic reticulum .

Anticancer and Immunomodulatory Drugs

Aziridine-2-carboxylic acid derivatives have attracted the attention of medicinal chemists since the immunomodulatory anticancer drug Leakadine® (aziridine-2-carboxamide, 2-carbamoylaziridine) was discovered and approved for clinical use . It was speculated that under physiological pH, aziridine-2-carboxamide selectively alkylates only thiol groups of cancer cell surface proteins .

3. Synthesis of Different Amino Acids, Alkanolamines, and Heterocyclic Compounds Due to the electrophilic nature of the aziridine ring, derivatives of aziridine-2-carboxylic acid react with various nucleophiles, therefore becoming interesting synthetic substrates in order to create different amino acids, alkanolamines, and heterocyclic compounds .

Development of Anti-tumor Agents

Some derivatives of aziridine-2-carboxylic acid, namely, imexon, azimexon , and leakadine were developed as anti-tumor agents and have shown anti-cancer immunomodulatory activity .

Synthesis of Highly Functionalized Aziridines

Significant progress has been achieved in the field of aziridine synthesis in the last decades, whereas highly functionalized aziridines including 3-arylated aziridine-2-carbonyl compounds play an important role in both medical and synthetic chemistry .

6. Covalent Crosslinking Strategies for Synthesizing DNA-based Bioconjugates An adapted strategy from the conventional 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) crosslinking method was developed to form a covalently coupled phosphoramidated single stranded DNA (ssDNA) .

Wirkmechanismus

Zukünftige Richtungen

The future directions for the study of EDAC and similar compounds could involve further exploration of their inhibitory activity against PDIA1 and other potential targets . Additionally, the synthesis and testing of new aziridine-2-carboxylate derivatives could provide valuable insights into their reactivity and potential applications .

Eigenschaften

IUPAC Name |

ethyl 3,3-dimethylaziridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-10-6(9)5-7(2,3)8-5/h5,8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOMVJBVDXIMDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618123 |

Source

|

| Record name | Ethyl 3,3-dimethylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,3-dimethylaziridine-2-carboxylate | |

CAS RN |

84024-59-9 |

Source

|

| Record name | Ethyl 3,3-dimethylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

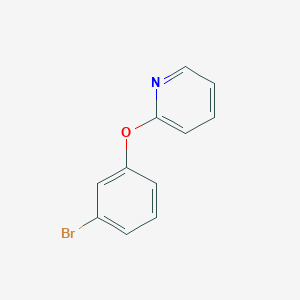

![1H-Imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1342909.png)

![6-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1342915.png)